2-Phenylethyl hexanoate

Beschreibung

Eigenschaften

IUPAC Name |

2-phenylethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYNWUMUDHPPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047584 | |

| Record name | 2-Phenylethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; fruity-green, rosy, fresh pineapple-like, banana-like odour | |

| Record name | Phenethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Phenethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.969-0.980 | |

| Record name | Phenethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6290-37-5 | |

| Record name | Phenylethyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenethyl hexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7R57M68KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-phenylethyl hexanoate chemical and physical properties

An In-depth Technical Guide to 2-Phenylethyl Hexanoate: Properties, Analysis, and Applications

Abstract

This compound (CAS No. 6290-37-5), also known as phenethyl caproate, is an organic ester recognized for its potent and pleasant fruity-floral aroma. This guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic profile, synthesis, and key applications, with a focus on the technical details relevant to researchers and drug development professionals. It includes detailed experimental protocols for its analysis and characterization, ensuring a practical and scientifically rigorous resource.

Introduction

This compound is a fatty acid ester that belongs to the benzenoid family of organic compounds. Structurally, it is the ester formed from the condensation of 2-phenylethanol and hexanoic acid. Its characteristic sweet, honey, and rose-like scent has made it a valuable component in the flavor and fragrance industries. Beyond its organoleptic properties, understanding its physicochemical characteristics is crucial for its application in various formulations, for quality control, and for exploring its potential in other scientific domains.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure, which combines an aromatic ring with a medium-chain aliphatic ester. This unique combination influences its volatility, solubility, and reactivity.

Chemical Structure and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: Phenethyl hexanoate, Phenethyl caproate, Hexanoic acid, 2-phenylethyl ester

-

Molecular Formula: C₁₄H₂₀O₂

-

Molecular Weight: 220.31 g/mol

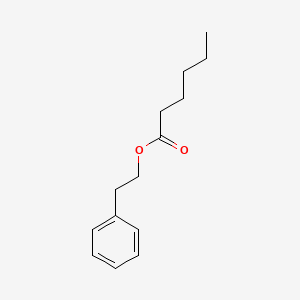

Caption: Chemical Structure of this compound.

Tabulated Physical Properties

A summary of the key physical and chemical properties is presented below for quick reference. These values are critical for predicting the behavior of the compound in various experimental and industrial settings.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | The Good Scents Company |

| Odor | Fruity, floral, honey, rose | The Good Scents Company |

| Boiling Point | 144-146 °C at 2 Torr | [1] |

| Density | 0.971 g/cm³ at 25 °C | The Good Scents Company |

| Refractive Index | 1.484 - 1.488 at 20 °C | The Good Scents Company |

| Flash Point | >100 °C (>212 °F) | The Good Scents Company |

| Solubility | Insoluble in water; soluble in alcohol and oils. | The Good Scents Company |

| LogP (Octanol/Water) | 4.44 (Predicted) | [2] |

| Vapor Pressure | 0.001 mmHg at 25 °C (Predicted) | The Good Scents Company |

Spectroscopic Profile

Spectroscopic data is fundamental for the unambiguous identification and structural elucidation of this compound.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 220. Key fragmentation patterns include a prominent peak at m/z 104, corresponding to the phenylethyl cation ([C₈H₈]⁺), which is a characteristic fragment for compounds containing a 2-phenylethyl group. Other significant fragments can be observed at m/z 91 (tropylium ion) and m/z 115, resulting from the cleavage of the ester bond.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the proton environments. Expected chemical shifts (in ppm, relative to TMS) are:

-

~7.2-7.3 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).

-

~4.2-4.3 ppm: Triplet, 2H (methylene protons of -O-CH₂-).

-

~2.9 ppm: Triplet, 2H (methylene protons of -CH₂-Ph).

-

~2.2 ppm: Triplet, 2H (methylene protons alpha to the carbonyl, -CO-CH₂-).

-

~1.6 ppm: Multiplet, 2H (methylene protons, -CO-CH₂-CH₂-).

-

~1.3 ppm: Multiplet, 4H (remaining two methylene groups of the hexanoate chain).

-

~0.9 ppm: Triplet, 3H (terminal methyl group, -CH₃).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing distinct signals for each carbon atom:

-

~173 ppm: Carbonyl carbon (C=O).

-

~138 ppm: Quaternary aromatic carbon.

-

~129, 128, 126 ppm: Aromatic CH carbons.

-

~65 ppm: Methylene carbon of -O-CH₂-.

-

~35 ppm: Methylene carbon of -CH₂-Ph.

-

~34, 31, 25, 22 ppm: Methylene carbons of the hexanoate chain.

-

~14 ppm: Terminal methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of its functional groups:

-

~1735 cm⁻¹: Strong C=O stretching vibration of the ester.

-

~1170 cm⁻¹: C-O stretching vibration.

-

~3030-3080 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching.

-

Synthesis and Manufacturing

The most common and industrially viable method for producing this compound is through Fischer esterification.

Synthesis Workflow: Fischer Esterification

This process involves the acid-catalyzed reaction between 2-phenylethanol and hexanoic acid.

-

Reactant Charging: Equimolar amounts of 2-phenylethanol and hexanoic acid are added to a reaction vessel.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is introduced.

-

Reaction: The mixture is heated under reflux. The reaction is an equilibrium, and to drive it towards the product, the water formed as a byproduct is continuously removed using a Dean-Stark apparatus.

-

Neutralization: After the reaction is complete (monitored by GC or TLC), the mixture is cooled and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

Extraction & Drying: The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.

Caption: Fischer Esterification workflow for this compound.

Applications

The primary application of this compound is in the flavor and fragrance industry . Its pleasant aroma makes it a key ingredient in:

-

Perfumery: Used in fine fragrances to impart sweet, rosy, and honey-like notes.

-

Food and Beverage: Incorporated as a flavoring agent in products like baked goods, chewing gum, and beverages to create fruity and floral profiles.

In a research context, it serves as a standard for analytical method development and as a model compound for studying esterase activity.

Safety and Handling

While generally regarded as safe for its intended use in flavors and fragrances, proper laboratory handling is essential.

-

Hazards: May cause skin and eye irritation upon direct contact. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly sealed.

Experimental Protocol: GC-MS for Purity Assessment

This protocol outlines a standard method for determining the purity of a this compound sample and identifying any impurities.

Objective: To quantitatively assess the purity of a synthesized or commercial sample of this compound.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (This can be adjusted based on sample concentration and detector sensitivity. A split injection prevents column overloading and ensures sharp peaks).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters (if used):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40-450 amu.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by the area percent method:

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

-

-

For any significant impurities, analyze their mass spectra and compare them with a library (e.g., NIST) to tentatively identify them. Common impurities may include unreacted starting materials (2-phenylethanol, hexanoic acid) or byproducts.

-

Conclusion

This compound is a scientifically and commercially significant ester. Its well-defined chemical, physical, and spectroscopic properties make it a reliable component in various formulations. The straightforward synthesis and established analytical methods for its characterization ensure high standards of quality control. This guide provides the foundational technical knowledge for professionals working with this versatile aromatic compound.

References

Natural occurrence of 2-phenylethyl hexanoate in plants

An In-depth Technical Guide to the Natural Occurrence of 2-Phenylethyl Hexanoate in Plants

Authored by Gemini, Senior Application Scientist

Abstract

This compound is an important volatile organic compound (VOC) contributing to the characteristic floral and fruity aromas of numerous plant species. As a fatty acid ester, it belongs to a class of compounds crucial for plant-environment interactions, including pollinator attraction and defense.[1] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of this compound in the plant kingdom. We will delve into the metabolic pathways leading to its formation, detail robust methodologies for its extraction and quantification, and discuss its known physiological roles. This document is intended for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the properties of this significant plant secondary metabolite.

Introduction: The Aromatic Signature of this compound

This compound (also known as phenethyl hexanoate) is an ester characterized by its pleasant, waxy, floral, and fruity aroma profile.[2] Chemically, it is the ester formed from 2-phenylethanol and hexanoic acid (Figure 1). Its molecular formula is C₁₄H₂₀O₂ and it has a molecular weight of 220.31 g/mol .[3][4] This compound is recognized as a significant component of the scent profile in a wide array of plants and is also utilized as a flavoring and fragrance agent in the food and cosmetic industries.[2][3] Understanding its distribution and synthesis in nature is paramount for fields ranging from agriculture (enhancing crop aroma) to pharmacology (investigating the bioactivity of plant volatiles).

Figure 1: Chemical Structure of this compound IUPAC Name: this compound CAS Number: 6290-37-5[4]

Natural Distribution in the Plant Kingdom

This compound has been identified as a natural volatile constituent in a diverse range of plant species, spanning multiple families. Its presence is most notable in flowers and ripening fruits, where volatile esters play a critical role in attracting pollinators and seed dispersers.

A summary of plant species reported to produce this compound is presented in Table 1. The data indicates a widespread, yet specific, distribution, highlighting its importance in the chemical ecology of these plants.

| Family | Genus & Species | Common Name | Plant Part / Context | Reference |

| Lecythidaceae | Couroupita guianensis | Cannonball Tree | Floral Scent | [5] |

| Lecythidaceae | Gustavia longifolia | - | Floral Scent | [5] |

| Lecythidaceae | Lecythis pisonis | Monkey Pot | Floral Scent | [5] |

| Solanaceae | Nicotiana tabacum | Tobacco | Volatiles | [3] |

| Solanaceae | Capsicum annuum | Bell Pepper | Fruit Volatiles | |

| Lamiaceae | Platostoma africanus | - | Essential Oil | |

| Apocynaceae | Plumeria acutifolia | Frangipani | Floral Scent | |

| Passifloraceae | Passiflora edulis | Passion Fruit | Fruit Volatiles | [2] |

| Musaceae | Musa sapientum | Banana | Fruit Volatiles | [4] |

Biosynthesis in Planta: A Two-Part Pathway

The biosynthesis of this compound is not elucidated as a single, continuous pathway in literature. However, by synthesizing research on its constituent parts—the aromatic alcohol (2-phenylethanol) and the fatty acid (hexanoic acid)—and the common mechanisms of ester formation in plants, a scientifically robust pathway can be proposed. The synthesis involves two key stages: the formation of the alcohol precursor and the subsequent esterification.

Stage 1: Biosynthesis of 2-Phenylethanol (2-PE)

The primary precursor for the aromatic portion of the molecule is the amino acid L-phenylalanine, a product of the shikimate pathway. The biosynthesis of 2-phenylethanol from L-phenylalanine is a well-documented branch of the phenylpropanoid pathway, particularly in species like roses (Rosa spp.) and tomato (Solanum lycopersicum).[6][7][8]

The key steps are:

-

Decarboxylation: L-phenylalanine is decarboxylated to produce phenethylamine.

-

Oxidation: Phenethylamine undergoes oxidation, catalyzed by a monoamine oxidase (MAO), to form 2-phenylacetaldehyde.

-

Reduction: The final step is the reduction of 2-phenylacetaldehyde to 2-phenylethanol, a reaction catalyzed by phenylacetaldehyde reductase (PAR).[6][8]

Metabolic engineering studies have confirmed that modulating the expression of genes like PHENYLACETALDEHYDE SYNTHASE (PAAS) or PAR can significantly alter the production of 2-phenylethanol in plants.[6][8]

Stage 2: Esterification with Hexanoic Acid

The second component, hexanoic acid, is a C6 fatty acid derived from the fatty acid synthesis pathway. The final and crucial step in forming this compound is the esterification of 2-phenylethanol with an activated form of hexanoic acid, typically Hexanoyl-CoA.

This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . AATs belong to the BAHD superfamily of enzymes and are well-known for their role in producing volatile esters in fruits like strawberries and bananas.[9] These enzymes exhibit substrate promiscuity, meaning they can act on a variety of alcohol and acyl-CoA substrates. While a specific AAT for this compound has not been isolated in all listed plants, it is the established enzymatic mechanism for this class of compounds.[9]

The proposed biosynthetic pathway is illustrated in the diagram below.

References

- 1. Showing Compound this compound (FDB016847) - FooDB [foodb.ca]

- 2. phenethyl hexanoate, 6290-37-5 [thegoodscentscompany.com]

- 3. Phenethyl hexanoate | C14H20O2 | CID 61384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 5. The Pherobase Floral Compound: this compound (C14H20O2) [pherobase.com]

- 6. Biosynthesis of 2-Phenylethanol in Rose Petals Is Linked to the Expression of One Allele of RhPAAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of 2-phenylethanol pathway producing fragrance chemical and reducing lignin in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Phenylethyl Hexanoate

Introduction

2-Phenylethyl hexanoate (CAS 6290-37-5), an ester combining the fruity, waxy notes of the hexanoate group with the floral, honey-like aroma of the 2-phenylethyl alcohol moiety, is a significant compound in the flavor and fragrance industries. Its molecular structure, comprising both an aliphatic chain and an aromatic ring, provides a rich landscape for spectroscopic analysis. This technical guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The interpretation of these spectra is fundamental for quality control, structural elucidation, and understanding the chemical properties that are critical for researchers and professionals in drug development and chemical synthesis.

This document is structured to provide not just the raw data, but also the scientific rationale behind the spectral features. By understanding the causality of peak positions, splitting patterns, and fragmentation, scientists can leverage this information for compound verification and the development of analytical methods.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecule's structure and functional groups. The logical flow of analysis ensures a thorough and validated structural confirmation.

An In-depth Technical Guide to 2-Phenylethyl Hexanoate: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-phenylethyl hexanoate, a versatile ester with applications ranging from flavor and fragrance to potential roles in biochemical research. This document moves beyond a simple recitation of facts to offer in-depth protocols and expert insights into its synthesis, characterization, and safe handling, tailored for a scientific audience.

Chemical Identity and Properties

Chemical Abstract Service (CAS) Number: 6290-37-5[1][2][3][4]

Synonyms: A variety of synonyms are used in literature and commerce. Being aware of these is crucial for comprehensive literature searches and procurement. Common synonyms include:

-

Benzylcarbinyl hexanoate[2]

Molecular Formula: C₁₄H₂₀O₂[2][4]

Molecular Weight: 220.31 g/mol [2]

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Colorless liquid | [6] |

| Odor | Floral, honey, waxy, sweet | [6] |

| Boiling Point | 263 °C | [7] |

| Density | 0.971 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.486 | [6] |

| Solubility | Insoluble in water; soluble in ethanol and ether | [8] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10] An increasingly popular alternative is enzymatic synthesis, which offers a greener and more specific reaction pathway.

Fischer-Speier Esterification: A Classic Approach

This method relies on the reaction of hexanoic acid with 2-phenylethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one) is used, and the water formed is removed.[10]

Experimental Protocol:

-

Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is thoroughly dried.[10]

-

Reagent Addition: To the round-bottom flask, add 1.0 molar equivalent of hexanoic acid and 1.5 molar equivalents of 2-phenylethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

Excess Alcohol: Using an excess of 2-phenylethanol shifts the reaction equilibrium towards the formation of the ester, increasing the yield.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reflux: Heating the reaction mixture increases the reaction rate.

-

Neutralization and Washing: These steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, preventing the reverse reaction and ensuring the purity of the final product.

Diagram of Fischer Esterification Workflow:

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Enzymatic Synthesis: A Green Alternative

Enzymatic synthesis, particularly using lipases, offers a more environmentally friendly and highly selective method for ester production.[11] This approach avoids the use of harsh acids and high temperatures, often leading to higher purity products with fewer side reactions.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 1.0 molar equivalent of hexanoic acid (or a triglyceride source like coconut oil) and 1.0-1.5 molar equivalents of 2-phenylethanol in an organic solvent such as hexane.[12]

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435 from Candida antarctica or a lipase from Pseudomonas) to the mixture.[11][13]

-

Incubation: Incubate the mixture at a controlled temperature (typically 30-60°C) with gentle agitation for a specified period (e.g., 24 hours).[11][13]

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Immobilized Enzyme: Immobilization enhances the stability and reusability of the lipase, making the process more cost-effective.

-

Organic Solvent: While solvent-free systems are being developed, an organic solvent like hexane can improve substrate solubility and reduce viscosity.

-

Controlled Temperature: Enzymes have optimal temperature ranges for activity. Exceeding this can lead to denaturation and loss of function.

Diagram of Enzymatic Synthesis Workflow:

Caption: Workflow for the enzymatic synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Experimental Protocol:

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used.[14]

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.[14]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[4][15] Key fragment ions for this compound include m/z 104 (tropylium ion), which is characteristic of the phenylethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for purity assessment and quantification in complex mixtures.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase column (e.g., C18) is suitable.

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is often used.[2]

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Data Analysis: Quantify the compound by comparing the peak area to a standard curve prepared from a known concentration of pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl group, and the protons of the hexanoyl chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the ester linkage and the structure of the alkyl and aryl groups.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups in the molecule. The IR spectrum of this compound will show a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretch of the ester group.[16]

Safety and Toxicology

While this compound is generally regarded as safe for its intended use in flavors and fragrances, proper laboratory handling procedures are essential.

-

Acute Toxicity: It is considered to have low acute toxicity.[3]

-

Irritation: May cause serious eye irritation.[17] Skin contact should also be avoided.[5]

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of vapors.

-

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

Beyond its established use in the flavor and fragrance industry, the chemical structure of this compound and related compounds suggests potential applications in other scientific fields.

-

Starting Material for Synthesis: The phenylethyl ester moiety can serve as a building block for more complex molecules. For instance, related structures, 2-(2-phenylethyl)chromones, have been investigated for a range of biological activities, including anti-diabetic, anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[18] Researchers can use this compound as a starting point for the synthesis of novel compounds with potential therapeutic value.

-

Biochemical Probes: The ester linkage is susceptible to enzymatic cleavage by esterases. This property could be exploited in the design of pro-drugs or biochemical probes, where the release of the active compound is triggered by specific enzymes.

-

Antimicrobial Research: 2-Phenylethanol, a component of this compound, is known to have antimicrobial properties.[19] Research into the bacteriostatic activity of 2-phenylethanol derivatives could extend to esters like this compound, exploring their potential as antimicrobial agents or as part of antimicrobial formulations.

Conclusion

This compound is a well-characterized compound with established synthesis and analytical methods. While its primary applications are in the flavor and fragrance industry, its chemical structure and the biological activities of related compounds suggest intriguing possibilities for its use in broader research and development contexts. This guide provides the foundational knowledge and practical protocols for scientists to effectively work with and explore the potential of this versatile ester.

References

- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 2. Separation of 2-Phenylethyl octanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Phenethyl hexanoate | C14H20O2 | CID 61384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 5. phenethyl hexanoate, 6290-37-5 [thegoodscentscompany.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. Showing Compound this compound (FDB016847) - FooDB [foodb.ca]

- 8. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. community.wvu.edu [community.wvu.edu]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 13. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. analchemres.org [analchemres.org]

- 15. Hexanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemical-label.com [chemical-label.com]

- 18. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Biological activity of 2-phenylethyl hexanoate and its derivatives

An In-depth Technical Guide to the Biological Activity of 2-Phenylethyl Hexanoate and Its Derivatives

Introduction: The Molecular Profile of this compound

This compound is an ester recognized for its pleasant floral and fruity aroma, reminiscent of roses and honey.[1] Chemically, it is formed from 2-phenylethanol and hexanoic acid.[2][3] While its primary commercial applications are in the flavor and fragrance industries,[1][2] a growing body of scientific evidence reveals a spectrum of biological activities that position this compound and its structural analogs as molecules of interest for pharmaceutical and therapeutic development. This guide provides a technical exploration of its synthesis, biological functions, and the methodologies used to elucidate these properties.

This compound belongs to the broader class of fatty acid esters and is found naturally in various fruits and alcoholic beverages.[1][4] The core structure, featuring a phenylethyl alcohol moiety linked to a fatty acid chain, provides a versatile scaffold. Modifications to either the aromatic ring or the alkyl chain can significantly alter its physicochemical properties and, consequently, its biological efficacy. This guide will delve into the antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties of this molecular family, presenting the underlying mechanisms and the experimental frameworks required for their evaluation.

I. Synthesis: From Chemical Catalysis to Green Chemistry

The generation of this compound and its derivatives can be achieved through traditional chemical synthesis; however, enzymatic methods are gaining prominence due to their alignment with green chemistry principles. Enzymatic synthesis offers high selectivity, milder reaction conditions, and a reduction in hazardous byproducts.[5][6]

Core Concept: Lipase-Catalyzed Transesterification

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis. The reaction typically proceeds via a transesterification mechanism, where an existing ester (like a triglyceride or a vinyl ester) donates its acyl group to the 2-phenylethanol.[7][8] The choice of lipase, solvent, acyl donor, and reaction conditions is critical for optimizing yield and purity.[7]

Experimental Protocol: Enzymatic Synthesis of 2-Phenylethyl Esters

This protocol is a representative method for the synthesis of phenylethyl esters using a lipase catalyst in a solvent-free system, adapted from methodologies focused on green chemistry.[5]

Objective: To synthesize 2-phenylethyl esters via lipase-catalyzed transesterification between a fixed oil (as a source of hexanoate and other fatty acids) and 2-phenylethanol.

Materials:

-

Licuri fixed oil (or another source of fatty acid esters, such as coconut oil)[5][7]

-

2-Phenylethanol (99% purity)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel for column chromatography

Equipment:

-

Magnetic stirrer with heating plate

-

Reaction vials (5-10 mL)

-

Rotary evaporator

-

Chromatography column

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Gas Chromatography-Flame Ionization Detector (GC-FID) for analysis

Procedure:

-

Reaction Setup: In a 5 mL vial, combine 100 µL of the fixed oil, 300 µL of 2-phenylethanol, and 50 mg of the immobilized lipase.[5] Causality Note: A solvent-free system is employed to maximize reactant concentration and simplify downstream processing, representing a key principle of green chemistry.

-

Incubation: Seal the vial and place it on the magnetic stirrer. Maintain the reaction at 50°C with constant stirring for 24 hours.[5]

-

Reaction Quenching and Extraction: After 24 hours, add 2 mL of hexane to the vial. The immobilized enzyme will remain as a solid. Carefully transfer the hexane supernatant to a clean vial. Causality Note: Hexane is used to solubilize the non-polar ester product, separating it from the immobilized enzyme, which can then be potentially recovered and reused.

-

Purification: Concentrate the hexane extract under reduced pressure using a rotary evaporator. Purify the resulting crude ester mixture using silica gel column chromatography with an ethyl acetate/hexane gradient (e.g., starting at 1:4 v/v).[5]

-

Purity Confirmation: Monitor the purification process using TLC. Combine the fractions containing the pure ester and confirm purity via GC-FID analysis. The successful synthesis is also confirmed by the appearance of characteristic ester peaks in FTIR spectroscopy (typically around 1740 cm⁻¹) and the disappearance of the broad alcohol -OH band (around 3300 cm⁻¹).[5]

Caption: Workflow for the enzymatic synthesis of 2-phenylethyl esters.

II. Antimicrobial and Antibiofilm Activity

The parent alcohol, 2-phenylethanol (2-PEtOH), is well-documented for its bacteriostatic and bactericidal effects, particularly against Gram-negative bacteria.[9][10] This activity is often linked to its ability to partition into and disrupt bacterial membranes.[9][11] Derivatives, including esters like 2-phenylethyl acetate and hexanoate, also exhibit significant antimicrobial properties.[12]

Mechanism of Action: Membrane Perturbation

The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer of bacterial cell membranes.[11] This intercalation disrupts membrane fluidity and integrity, leading to several detrimental effects:

-

Increased membrane permeability and leakage of essential ions and metabolites.

-

Inhibition of membrane-bound enzymes critical for respiration and cell wall synthesis.

-

Alteration of membrane protein oligomerization and function.[9]

Recent studies have also highlighted the antibiofilm potential of related compounds. For example, 2-phenylethyl methyl ether (PEME) was shown to inhibit biofilm formation in Staphylococcus aureus by down-regulating key virulence and resistance genes such as agrA and sarA.[13]

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

| Compound | Organism | MIC₅₀ (mM) | Reference |

| 2-Phenylethanol (2-PEtOH) | E. coli | ~15 | [9] |

| Methyl Phenylacetate | E. coli | ~6.3 | [9] |

| Phenylacetic Acid | E. coli | ~20 | [9] |

This table demonstrates how structural modifications to the 2-phenylethanol backbone influence antibacterial activity, with the methyl ester derivative showing enhanced potency compared to the parent alcohol and the corresponding acid.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against a target bacterial strain (e.g., E. coli).

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Bacterial culture (E. coli ATCC 25922) in logarithmic growth phase.

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Gentamicin).

-

Negative control (MHB + DMSO).

-

Resazurin solution (for viability indication).

Equipment:

-

Incubator (37°C).

-

Microplate reader or spectrophotometer (600 nm).

-

Multichannel pipette.

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Bacterial Inoculation: Dilute the log-phase bacterial culture to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Growth Assessment: Measure the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in OD compared to the growth control). Alternatively, add a viability dye like resazurin and assess the color change.

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

III. Cytotoxic and Potential Anticancer Activity

Certain derivatives of 2-phenylethanol have demonstrated selective cytotoxicity against cancer cells. A study on phenolic acid phenethyl esters, including caffeic acid phenethyl ester (CAPE) and its analogs, showed significant cytotoxic effects on oral squamous cell carcinoma and oral epidermoid carcinoma cell lines, with minimal impact on normal human oral fibroblasts.[14] This selective action is a highly desirable trait for potential chemotherapeutic agents.

Mechanism of Action: Cell Cycle Arrest

The cytotoxic effects of these compounds have been linked to the induction of cell cycle arrest. Flow cytometry analysis revealed that one of the active derivatives caused cell arrest at the G2/M phase of the cell cycle in oral cancer cells.[14] The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, and forcing arrest at this stage can trigger apoptosis (programmed cell death).

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effect of this compound derivatives on a cancer cell line (e.g., SAS oral cancer cells) versus a normal cell line (e.g., NHOF).[14]

Materials:

-

Test compounds (phenolic acid phenethyl esters).[14]

-

Cancer and normal cell lines.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well cell culture plates.

Equipment:

-

CO₂ incubator (37°C, 5% CO₂).

-

Inverted microscope.

-

Microplate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Causality Note: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[14][15]

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: The cell cycle, highlighting the G2/M checkpoint targeted by some phenethyl esters.

IV. Anti-inflammatory and Antioxidant Activities

The structural features of this compound derivatives, particularly those incorporating phenolic moieties, suggest potential for anti-inflammatory and antioxidant activities.[16][17]

Anti-inflammatory Effects

Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce inflammatory mediators. Compounds that inhibit these enzymes or reduce the production of inflammatory signaling molecules like nitric oxide (NO) are considered anti-inflammatory.[18] Studies on various phenylethanoid derivatives have demonstrated potent inhibitory effects on NO production in LPS-induced microglial cells, indicating significant anti-inflammatory potential.[19]

Antioxidant Potential

Antioxidant activity involves the neutralization of harmful reactive oxygen species (ROS). While 2-phenylethanol itself shows negligible antioxidant activity,[20] derivatives containing phenolic hydroxyl groups can act as potent antioxidants. The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing it. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective radical scavenger.[17][21]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the antioxidant capacity of a test compound by its ability to scavenge the stable DPPH radical.

Materials:

-

Test compound solution in methanol.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

Positive control (e.g., Ascorbic acid or Vitamin E).[22][23]

-

Methanol (spectroscopic grade).

-

96-well microtiter plate.

Equipment:

-

Spectrophotometer or microplate reader (517 nm).

-

Vortex mixer.

Procedure:

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells.

-

DPPH Addition: Add 100 µL of the DPPH solution to each well. The total volume is 200 µL.

-

Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes. Causality Note: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, it loses its color. The degree of discoloration is proportional to the scavenging activity of the compound.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

V. Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with significant, multifaceted biological activities. While their traditional use has been in the flavor and fragrance sector, compelling evidence supports their potential as antimicrobial, cytotoxic, and anti-inflammatory agents. The enzymatic synthesis routes offer a sustainable and efficient means of production, paving the way for further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the alkyl chain and the aromatic ring to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Moving from in vitro assays to preclinical animal models to assess the therapeutic potential and toxicological profile of lead compounds.

-

Prodrug Development: Exploring the use of these esters as prodrugs, where the ester bond is cleaved by specific cellular esterases to release an active carboxylic acid or alcohol, potentially enabling targeted drug delivery.[24]

The versatility and demonstrated bioactivity of this molecular scaffold make it a promising area for continued research and development in the pharmaceutical and biomedical fields.

References

- 1. phenethyl hexanoate, 6290-37-5 [thegoodscentscompany.com]

- 2. Phenethyl hexanoate | C14H20O2 | CID 61384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 4. Showing Compound this compound (FDB016847) - FooDB [foodb.ca]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Deciphering the antibiofilm potential of 2-Phenylethyl methyl ether (PEME), a bioactive compound of Kewda essential oil against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of the antioxidant activity of phenols by non-covalent interactions. | Semantic Scholar [semanticscholar.org]

- 18. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | MDPI [mdpi.com]

- 19. Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antioxidant, analgesic and anti-inflammatory activities of the methanolic extract of Piper betle leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenylethyl Hexanoate: Flavor, Fragrance, and Scientific Profile

Abstract

2-Phenylethyl hexanoate, a significant contributor to the aroma of various natural products, is a versatile ester widely utilized in the flavor and fragrance industries. This technical guide provides a comprehensive analysis of its core chemical and sensory characteristics for researchers, scientists, and product development professionals. We delve into its multifaceted flavor and fragrance profile, physicochemical properties, natural occurrence, and biosynthesis. Furthermore, this document outlines detailed methodologies for its chemical synthesis and analytical characterization, particularly through Gas Chromatography-Mass Spectrometry (GC-MS). Finally, we explore its industrial applications and the established safety and regulatory framework governing its use. This guide serves as an authoritative resource, consolidating technical data with practical, field-proven insights to support innovation in food science, perfumery, and related disciplines.

Chemical Identity and Physicochemical Properties

This compound, also known as phenethyl hexanoate or benzylcarbinyl caproate, is an organic ester formed from 2-phenylethanol and hexanoic acid.[1][2] Its unique molecular structure is fundamental to its distinct sensory properties.

Caption: Chemical Structure of this compound.

The compound is a colorless oily liquid, a characteristic that influences its handling and formulation in various applications.[3] Its lipophilic nature, indicated by a high LogP value, renders it insoluble in water but soluble in oils and ethanol, which is a critical consideration for its use in beverage and cosmetic formulations.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Phenethyl hexanoate, Phenylethyl caproate | [1][4] |

| CAS Number | 6290-37-5 | [1] |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1] |

| Appearance | Colorless oily liquid | [3][5] |

| Boiling Point | 263 °C | [4][5] |

| Density | 0.971 g/mL at 25 °C | [5] |

| Refractive Index | 1.480 - 1.488 at 20 °C | [1][3] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [1][3] |

| LogP | 4.42 | [5] |

Sensory Profile: A Multifaceted Aroma Molecule

The organoleptic properties of this compound are complex and highly valued. Its profile is not monolithic but rather a blend of notes that can be leveraged to create sophisticated flavor and fragrance compositions.

Olfactory Characteristics (Fragrance)

The primary fragrance profile is characterized by a dominant floral note, often described as sweet and honey-like.[4][6] This is complemented by distinct waxy and woody undertones.[4] Depending on the concentration and matrix, it can also exhibit fruity nuances, including green, banana, and pineapple notes.[4][5] This complexity makes it a versatile ingredient in perfumery, capable of adding warmth and richness to floral bouquets and depth to fruity accords.

Gustatory Characteristics (Flavor)

When evaluated as a flavor, this compound imparts a sweet, waxy, and floral taste.[4] At a concentration of 50 ppm, it is described as having sweet, waxy, floral, and fruity notes.[4] Its flavor profile is generally categorized as "fruity" by the Flavor and Extract Manufacturers Association (FEMA).[1] This makes it suitable for enhancing fruit flavors in beverages, baked goods, and confectionery.

Natural Occurrence and Formation

Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of foods and beverages. It has been identified as a constituent in Burley tobacco, yellow passion fruit, and blue cheese.[5] Its presence is also well-documented in fermented products such as beer, cognac, and malt whiskey, where it contributes to the characteristic aroma profile.[5][6]

Biosynthesis Pathway

The biosynthesis of this compound in natural systems, such as yeast during fermentation, involves a two-step process. The first step is the formation of the precursor alcohol, 2-phenylethanol. Yeasts like Saccharomyces cerevisiae can produce 2-phenylethanol from the amino acid L-phenylalanine via the Ehrlich pathway.[7][8] In the second step, the alcohol undergoes esterification with hexanoic acid, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes. This enzymatic reaction links the alcohol to an acyl-CoA donor (hexanoyl-CoA) to form the final ester.

Caption: Simplified Biosynthesis Pathway of this compound.

Chemical Synthesis and Industrial Production

The primary industrial method for producing this compound is through Fischer-Speier esterification. This process involves the direct reaction of 2-phenylethanol with hexanoic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Reaction: CH₃(CH₂)₄COOH + C₆H₅CH₂CH₂OH ⇌ CH₃(CH₂)₄COOCH₂CH₂C₆H₅ + H₂O (Hexanoic Acid + 2-Phenylethanol ⇌ this compound + Water)

To drive the equilibrium towards the product side and maximize yield, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. The crude product is then purified through neutralization to remove the acid catalyst and unreacted hexanoic acid, followed by fractional distillation under reduced pressure to yield the high-purity ester.

Analytical Methodologies for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this compound in complex matrices.[9] Its high sensitivity and specificity allow for reliable characterization even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

This protocol provides a generalized workflow. The specific parameters, especially the oven temperature program, may require optimization based on the sample matrix and the specific instrument used.

1. Sample Preparation (Liquid-Liquid Extraction): a. For aqueous samples (e.g., beverages), take 10 mL of the sample in a separatory funnel. b. Add 5 mL of a non-polar solvent (e.g., dichloromethane or diethyl ether). c. Shake vigorously for 2 minutes and allow the layers to separate. d. Collect the organic layer. Repeat the extraction twice more. e. Combine the organic extracts and dry over anhydrous sodium sulfate. f. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions: a. Injector: Splitless mode, 250 °C. b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[10] d. Oven Temperature Program: i. Initial temperature: 50 °C, hold for 2 minutes. ii. Ramp: Increase at 5 °C/min to 250 °C. iii. Final hold: Hold at 250 °C for 5 minutes. e. MS Transfer Line: 280 °C. f. Ion Source: Electron Ionization (EI) at 70 eV, 230 °C. g. Mass Analyzer: Scan range of m/z 40-400.

3. Data Analysis: a. Identification is achieved by comparing the retention time and the acquired mass spectrum of the analyte with that of a pure standard and by matching the spectrum against a reference library (e.g., NIST, Wiley).[2][11][12]

Caption: General Workflow for GC-MS Analysis of this compound.

Interpretation of Mass Spectra

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The most abundant ion (base peak) is typically observed at m/z 104, corresponding to the tropylium ion ([C₈H₈]⁺), which results from the cleavage of the ester bond and subsequent rearrangement of the phenylethyl moiety.[1] Other significant fragments include ions related to the hexanoyl group.

Applications in Industry

The pleasant and complex sensory profile of this compound has led to its widespread use as both a flavoring agent and a fragrance ingredient.[1][4]

-

Flavor Industry: It is used to impart or enhance fruity and floral notes in a wide range of products, including non-alcoholic beverages, baked goods, candies, gelatins, and puddings.[4] The average maximum use level in non-alcoholic beverages is reported at 8.0 ppm.[4]

-

Fragrance Industry: In perfumery, it is a key component in creating floral (especially rose) and fruity compositions.[7] Its stability in alkaline conditions makes it suitable for use in soaps and detergents.[7] It is also used in cosmetics, personal care products, and air fresheners.[7]

Safety and Regulatory Landscape

This compound has been thoroughly evaluated for safety by international regulatory bodies.

-

FEMA GRAS: It is recognized as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association, holding FEMA number 3221.[1][4][5]

-

JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance (JECFA number 995) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][3]

-

Other Regulations: It is listed on various international chemical inventories, including the EPA's TSCA list in the United States and the EC inventory in Europe, indicating its approved use in industrial applications.[1][13]

Conclusion

This compound is a scientifically significant and commercially valuable aroma chemical. Its unique combination of sweet, floral, waxy, and fruity notes provides a versatile palette for flavorists and perfumers. A thorough understanding of its physicochemical properties, natural origins, and synthesis is crucial for its effective application. The analytical methods detailed herein, particularly GC-MS, provide a robust framework for its quality control and characterization in research and industrial settings. Backed by a strong safety record from leading regulatory bodies, this compound will continue to be a key ingredient in the development of consumer products.

References

- 1. Phenethyl hexanoate | C14H20O2 | CID 61384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 3. Food safety and quality: details [fao.org]

- 4. phenethyl hexanoate, 6290-37-5 [thegoodscentscompany.com]

- 5. FEMA 3221 | 6290-37-5 [m.chemicalbook.com]

- 6. Phenethyl hexanoate = 97 , FG 6290-37-5 [sigmaaldrich.com]

- 7. gminsights.com [gminsights.com]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. analchemres.org [analchemres.org]

- 11. Hexanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 12. Hexanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to 2-Phenylethyl Hexanoate: Clarifying its Industrial Role

A Note to the Reader: This guide addresses the specified topic of 2-phenylethyl hexanoate's application as a surfactant. However, extensive analysis of scientific and industrial literature reveals that this compound is not utilized for surfactant properties. Instead, its primary industrial value lies in its aromatic and flavor characteristics. This document has been structured to first clarify this distinction and then provide a comprehensive overview of its actual applications, while also offering a comparative analysis with true surfactants to fulfill the educational intent of the original query.

Part 1: Core Finding: this compound is Not an Industrial Surfactant

Contrary to the initial premise, this compound is not employed as a surfactant in industrial applications. While a single database entry lists "surfactant" and "emulsifier" as potential industrial applications, this is an outlier and not supported by the broader scientific literature or commercial supplier information.[1] The overwhelming body of evidence points to its established use as a fragrance and flavoring agent.[2][3] This guide will, therefore, elucidate the actual, evidence-based applications of this compound.

Part 2: Physicochemical Profile of this compound

To understand why this compound is not a surfactant, a close examination of its chemical and physical properties is necessary.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H20O2 | [4][5] |

| Molecular Weight | 220.31 g/mol | [3][4] |

| IUPAC Name | This compound | [1][4] |

| Appearance | Colorless liquid | [6] |

| Odor | Floral, sweet, honey, waxy, woody, green banana, pineapple | [2] |

| Boiling Point | 263 °C | [1] |

| Water Solubility | 0.0072 g/L (Predicted) | [1] |

| logP | 4.44 (Predicted) | [1] |

Molecular Structure Analysis

The structure of this compound is key to understanding its function. It is an ester formed from 2-phenylethanol and hexanoic acid.[4]

As the diagram illustrates, the molecule is predominantly lipophilic (fat-loving) due to the phenyl group and the hexanoate carbon chain. While the ester group provides a small degree of polarity, it lacks a distinct, strongly hydrophilic (water-loving) head, which is a defining characteristic of a surfactant.

Part 3: The Science of Surfactancy: A Comparative Analysis

A surfactant, or surf ace act ive a gent , is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Surfactants contain both a hydrophobic (water-fearing) tail and a hydrophilic (water-loving) head. This dual nature, known as amphiphilicity, allows them to adsorb at interfaces and form micelles.

Typical Surfactant Structure: Sodium Dodecyl Sulfate (SDS)

To illustrate the contrast, let's examine the structure of a common anionic surfactant, sodium dodecyl sulfate (SDS).

Table 2: Comparison of this compound and a Typical Surfactant (SDS)

| Feature | This compound | Sodium Dodecyl Sulfate (SDS) |

| Hydrophilic Component | Weakly polar ester group | Strongly polar sulfate group (SO4-) |

| Hydrophobic Component | Phenyl group and hexyl chain | Dodecyl (C12) alkyl chain |

| Amphiphilicity | Weak | Strong |

| Water Solubility | Very low | High |

| Primary Function | Fragrance, Flavor | Detergent, Emulsifier, Wetting Agent |

The fundamental difference lies in the balance of hydrophilic and hydrophobic properties. This compound's low water solubility and lack of a strong polar head prevent it from effectively reducing surface tension or forming micelles, which are the primary mechanisms of surfactant action.

Part 4: Documented Industrial Applications of this compound

The true industrial value of this compound is in the fragrance and flavor industries, where its unique scent and taste profile are highly prized.[2][3]

Fragrance Industry

This compound is a common ingredient in a wide array of scented products.[3] Its complex aroma, described as sweet, floral, and fruity with notes of honey and rose, makes it a versatile component in perfumery.[2]

-

Applications:

-

Fine fragrances and perfumes

-

Soaps and detergents

-

Cosmetics and personal care products (creams, lotions)[7]

-

Air fresheners and room sprays

-

-

Usage Levels: It can be used in fragrance concentrates at levels up to 8.0%.[2]

Flavor Industry

As a flavoring agent, this compound is recognized as safe for consumption by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3] It is found naturally in some alcoholic beverages and fruit juices.[2]

-

Applications:

-

Beverages (soft drinks, alcoholic drinks)

-

Confectionery (candy, baked goods)

-

Dairy products

-

-

Organoleptic Profile: It imparts sweet, floral, and fruity notes, enhancing the overall flavor profile of food and drink products.[2]

Part 5: Overview of Common Industrial Surfactants

For the benefit of researchers interested in surfactants, this section provides a brief overview of the main classes and their applications.

Table 3: Classes of Industrial Surfactants and Their Applications

| Class | Example | Key Characteristics | Common Applications |

| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative charge on the hydrophilic head. Excellent cleaning and foaming properties. | Detergents, shampoos, soaps, toothpaste. |

| Cationic | Cetyl Trimethylammonium Bromide (CTAB) | Positive charge on the hydrophilic head. Good disinfectant and anti-static properties. | Fabric softeners, hair conditioners, disinfectants. |

| Non-ionic | Octyl Glucoside | No charge on the hydrophilic head. Good emulsifiers and low-foaming detergents. | Dishwashing liquids, cosmetics, food emulsifiers. |

| Amphoteric | Cocamidopropyl Betaine | Charge depends on the pH of the solution. Mild and good foaming properties. | Baby shampoos, personal care products, industrial cleaners. |

Part 6: Conclusion

While the initial query centered on the use of this compound as a surfactant, a thorough investigation reveals this to be a misconception. Its molecular structure, characterized by a large lipophilic region and a weakly polar ester group, makes it unsuitable for surfactant applications. The true and well-documented industrial role of this compound is as a valuable fragrance and flavoring agent, where its unique aromatic properties are leveraged across a wide range of consumer products. This guide has aimed to clarify this distinction, providing a scientifically grounded explanation of its properties and applications, while also offering a comparative context within the field of surfactant science.

References

- 1. Showing Compound this compound (FDB016847) - FooDB [foodb.ca]

- 2. phenethyl hexanoate, 6290-37-5 [thegoodscentscompany.com]

- 3. Phenethyl hexanoate | C14H20O2 | CID 61384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 5. Hexanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. gminsights.com [gminsights.com]

IUPAC name and molecular formula of 2-phenylethyl hexanoate

An In-Depth Technical Guide to 2-Phenylethyl Hexanoate: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a fatty acid ester recognized for its pleasant floral and fruity aroma. While it is predominantly utilized in the flavor and fragrance industries, its constituent parts—2-phenylethanol and hexanoic acid—and the broader 2-phenethylamine scaffold are of significant interest to researchers in medicinal chemistry and drug development.[1] The 2-phenethylamine motif is a core structural component in a vast array of neuroactive compounds, including endogenous catecholamines and various therapeutic agents.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis methodologies, analytical characterization, and relevant applications for scientific professionals.

Chemical Identity and Physicochemical Properties

This compound is systematically named as the ester formed from 2-phenylethanol and hexanoic acid.[2] Its fundamental identifiers and properties are crucial for its application in experimental and industrial settings.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is provided in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₄H₂₀O₂ | [2][3] |